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Introduction
2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that serves as

a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern,

featuring an amine group for nucleophilic reactions or amide bond formation, a bromine atom

suitable for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability

and binding affinity, makes it a valuable intermediate in the synthesis of complex

pharmaceutical agents. This guide provides a comprehensive overview of its properties,

synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data
The chemical and physical properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine are

summarized below. It is important to note that while basic identifiers are well-documented,

specific experimental data such as melting and boiling points are not consistently available in
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published literature. For comparative context, data for the related isomer, 2-Amino-3-bromo-5-

(trifluoromethyl)pyridine, is provided separately.

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Property Value Source

CAS Number 1211515-87-5 [1][2]

Molecular Formula C₆H₄BrF₃N₂ [1]

Molecular Weight 241.01 g/mol

Appearance Not specified in literature [1]

Purity ≥95% to ≥98% [1][2]

Storage
Sealed in a dark, inert

atmosphere at 2-8°C

Table 2: Physicochemical Properties of Isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine

(CAS 79456-30-7) for Reference

Property Value Source

Appearance White solid

Melting Point 82-84 °C

Boiling Point 238-240 °C

Density 1.86 g/cm³

Solubility

Slightly soluble in water;

Soluble in ethanol, ether,

dichloromethane

Experimental Protocols
This section details a representative synthetic application of 2-Bromo-5-
(trifluoromethyl)pyridin-3-amine as a key intermediate in the formation of a more complex
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molecule, as described in patent literature for the development of nuclear receptor modulators.

General Reaction: N-Arylation of 2-Bromo-5-
(trifluoromethyl)pyridin-3-amine
The primary utility of this compound in drug development is as a scaffold. The amino group can

be functionalized, and the bromine atom can be used as a handle for carbon-carbon or carbon-

nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling.[3] The following

protocol is based on procedures described for the synthesis of nuclear receptor modulators.

Objective: To synthesize an N-aryl derivative via reaction of the amino group.

Materials:

2-Bromo-5-(trifluoromethyl)pyridin-3-amine (1.0 eq)

Aryl or heteroaryl carbonyl chloride (1.1 eq)

A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

To a solution of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine in anhydrous DCM, add the

base and cool the mixture to 0 °C in an ice bath.

Slowly add the aryl carbonyl chloride dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product via column chromatography on silica gel to yield the desired N-

acylated product.

This protocol describes a general acylation. Patent WO2016200851A1 specifically names 2-
bromo-5-(trifluoromethyl)pyridin-3-amine as a reactant in the synthesis of compounds

targeting nuclear receptors.[4]

Applications in Drug Development
Intermediate for Nuclear Receptor Modulators
Patent literature explicitly identifies 2-Bromo-5-(trifluoromethyl)pyridin-3-amine as a key

reactant in the synthesis of Retinoid-related Orphan Receptor (ROR) modulators.[4] RORs,

particularly RORγt, are crucial transcription factors in the differentiation of Th17 cells, which are

key mediators of inflammation. By modulating ROR activity, these compounds have therapeutic

potential for treating a range of autoimmune and inflammatory diseases, including psoriasis,

rheumatoid arthritis, and inflammatory bowel disease.

The trifluoromethyl group on the pyridine ring is a critical feature, as it often enhances the

lipophilicity and metabolic stability of the final drug candidate, improving its pharmacokinetic

profile. The bromo- and amino- groups provide versatile handles for synthetic elaboration to

build the complex structures required for potent and selective ROR modulation.

Potential Role in KRAS Inhibitor Synthesis
While direct evidence is limited for the title compound, closely related isomers and derivatives

of bromo-trifluoromethyl-pyridines are key intermediates in the synthesis of inhibitors for

oncogenic KRAS mutations, such as KRAS G12C.[4] The KRAS protein is a central node in

cell signaling pathways that control cell growth and proliferation. The development of KRAS

inhibitors represents a major breakthrough in oncology. The pyridine core serves as a central

scaffold for these inhibitors, which bind to a pocket on the KRAS protein and lock it in an

inactive state.
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Synthetic Workflow Diagram
The following diagram illustrates a plausible, high-level synthetic workflow for utilizing 2-
Bromo-5-(trifluoromethyl)pyridin-3-amine as a building block in a drug discovery program.
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Caption: General synthetic workflow using Suzuki coupling.

RORγt Signaling Pathway
This diagram illustrates the simplified signaling pathway of the Retinoid-related Orphan

Receptor gamma t (RORγt), a therapeutic target for compounds derived from 2-Bromo-5-
(trifluoromethyl)pyridin-3-amine.
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Caption: RORγt signaling pathway in a Th17 cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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